molecular formula C7H4BrClN2 B6265231 7-bromo-2-chloroimidazo[1,2-a]pyridine CAS No. 1019020-19-9

7-bromo-2-chloroimidazo[1,2-a]pyridine

Cat. No.: B6265231
CAS No.: 1019020-19-9
M. Wt: 231.48 g/mol
InChI Key: VAUXPIRGRCHCKF-UHFFFAOYSA-N
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Description

7-Bromo-2-chloroimidazo[1,2-a]pyridine (CAS 1019020-19-9) is a versatile halogenated heterocyclic compound with a molecular formula of C7H4BrClN2 and a molecular weight of 231.48 . This compound serves as a crucial synthetic intermediate in medicinal chemistry, particularly for constructing novel molecules with potential biological activity. Its structure features both bromo and chloro substituents on the imidazo[1,2-a]pyridine scaffold, making it a valuable building block for further functionalization via cross-coupling reactions and nucleophilic substitutions. Research indicates that derivatives of 2-chloroimidazo[1,2-a]pyridine exhibit significant promise in pharmacological applications. Synthesized Schiff base analogs have been shown to possess notable in-vitro anticancer activity , with one study identifying a specific compound (VIf) that demonstrated good inhibition against the A-498 kidney carcinoma cell line . Furthermore, such analogs have displayed moderate to good antimicrobial activity against various bacterial strains, including S. aureus , B. subtilis , E. coli , and K. pneumoniae , as well as the fungal strain C. albicans . Molecular docking studies suggest that these compounds can interact with key cancer target proteins, and in-silico analyses predict a probability that they may act on kinases, highlighting their potential as a starting point for developing new therapeutic agents . This product is intended for research and development purposes only. For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2-chloroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-1-2-11-4-6(9)10-7(11)3-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUXPIRGRCHCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Imidazo 1,2 a Pyridine Core and Its Derivatives

Classical and Conventional Synthetic Approaches

The most traditional and widely employed method for synthesizing imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine (B139424) derivative and an α-halocarbonyl compound, often referred to as the Tschitschibabin reaction. amazonaws.com The reaction mechanism initiates with the nucleophilic attack of the endocyclic pyridine (B92270) nitrogen onto the electrophilic carbon of the α-halocarbonyl compound. This initial SN2 reaction forms a pyridinium (B92312) salt intermediate. Subsequent intramolecular cyclization occurs through the condensation of the exocyclic amino group with the carbonyl group, followed by dehydration to yield the final aromatic imidazo[1,2-a]pyridine (B132010) ring system. amazonaws.com

To synthesize the target compound, 7-bromo-2-chloroimidazo[1,2-a]pyridine , this methodology would require two specific starting materials:

4-Bromo-2-aminopyridine : The substituent on the pyridine ring dictates the substitution pattern on the six-membered ring of the final product. A bromine atom at the C4 position of the 2-aminopyridine will result in a bromine atom at the C7 position of the imidazo[1,2-a]pyridine core.

An α-halocarbonyl reagent capable of introducing a chlorine atom at the C2 position : A suitable reagent would be a derivative of a chloro-α-haloaldehyde or ketone, such as chloro-α-chloroacetaldehyde or 1,1-dichloroacetone.

The general reaction is outlined below:

Reactant A Reactant B Product
4-Bromo-2-aminopyridine Chloro-α-halocarbonyl This compound

This approach offers a straightforward and direct route to the desired product, contingent on the availability and stability of the requisite α-halocarbonyl compound.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating structural elements from each starting material. mdpi.com

The Groebke–Blackburn–Bienaymé Reaction (GBBR) is a prominent MCR for the synthesis of 3-amino-substituted imidazo[1,2-a]pyridines. mdpi.comnih.govnih.gov This acid-catalyzed, three-component reaction involves the condensation of a 2-aminopyridine (or a related amidine), an aldehyde, and an isocyanide. nih.gov The reaction proceeds through the formation of an imine from the 2-aminopyridine and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide, followed by tautomerization to yield the final product.

While highly effective for generating libraries of C3-amino functionalized scaffolds, the GBBR is not a direct or suitable method for the synthesis of this compound. rsc.org The inherent mechanism of the reaction installs an amino group at the C3 position, derived from the isocyanide component. The substituent at the C2 position is derived from the aldehyde component. Therefore, this method does not provide a direct pathway to introduce a chlorine atom at C2 while leaving C3 unsubstituted.

Component 1 Component 2 Component 3 Typical Product
2-Aminopyridine Aldehyde Isocyanide 2-substituted-3-aminoimidazo[1,2-a]pyridine

The A³-coupling reaction (Aldehyde-Alkyne-Amine) is another powerful three-component strategy used to synthesize 2,3-disubstituted imidazo[1,2-a]pyridines. nih.govresearchgate.net This reaction typically involves a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by a copper salt. nih.gov The process involves the formation of a propargylamine (B41283) intermediate, which then undergoes a copper-catalyzed 5-exo-dig cyclization to form the fused heterocyclic system.

In this synthetic route:

The 2-aminopyridine derivative forms the pyridine portion of the final ring system.

The aldehyde provides the substituent at the C3 position.

The alkyne provides the substituent at the C2 position.

Consequently, the A³-coupling is not directly applicable for the synthesis of this compound. The methodology inherently leads to a product that is substituted at the C3 position by a group derived from the aldehyde. The target compound is unsubstituted at C3, making this synthetic strategy inappropriate for its direct construction.

Multicomponent Reaction Strategies

Modern and Sustainable Synthetic Approaches

Modern synthetic chemistry has increasingly relied on transition-metal catalysis to construct complex molecular architectures with high efficiency and selectivity. Palladium and copper are the most common metals used for the synthesis of the imidazo[1,2-a]pyridine core. nih.gov These methods include various strategies such as C-H activation, oxidative cyclization, and tandem reactions.

For the specific synthesis of this compound, two general transition-metal-catalyzed strategies can be envisioned:

Catalytic Cyclization of Substituted Precursors : This approach would involve the reaction of 4-bromo-2-aminopyridine with a suitable two-carbon coupling partner containing a chlorine atom, facilitated by a metal catalyst. For instance, a copper- or palladium-catalyzed reaction with a chloro-substituted alkyne or vinyl halide could potentially lead to the desired product through a domino or tandem sequence of coupling and cyclization.

Post-Functionalization of a Pre-formed Core : An alternative modern strategy involves the synthesis of a 7-bromoimidazo[1,2-a]pyridine (B152697) precursor, followed by the selective introduction of a chlorine atom at the C2 position via a transition-metal-catalyzed C-H functionalization reaction. While the C3 position of the imidazo[1,2-a]pyridine ring is generally more nucleophilic and prone to electrophilic substitution, recent advances in directed C-H activation could potentially enable selective chlorination at the C2 position under specific catalytic conditions.

These modern approaches offer potential pathways to the target compound, although they may require significant optimization of catalysts, ligands, and reaction conditions to achieve the desired regioselectivity and yield.

General Strategy Key Reactants Catalyst Example
Catalytic Cyclization 4-Bromo-2-aminopyridine, Chloro-alkyne Copper(I) Iodide
C-H Functionalization 7-Bromoimidazo[1,2-a]pyridine, Chlorine Source Palladium(II) Acetate

Transition-Metal-Catalyzed Cyclization and Functionalization

Palladium-Catalyzed Reactions

Palladium catalysis has been instrumental in the synthesis of imidazo[1,2-a]pyridines, primarily through cross-coupling and C-H activation strategies. While direct palladium-catalyzed synthesis of this compound is not extensively documented, the methodologies for the core structure are well-established. For instance, palladium-catalyzed amidation/cyclization strategies have been employed to create substituted imidazo[4,5-c]pyridines, a related isomer, suggesting the potential for similar approaches to the [1,2-a] scaffold. nih.govnih.gov

A notable application of palladium catalysis is in the functionalization of the pre-formed imidazo[1,2-a]pyridine ring. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be used to introduce aryl groups at various positions, including those that have been halogenated. researchgate.net This highlights a potential synthetic route where a di-halogenated imidazo[1,2-a]pyridine could be selectively functionalized.

Copper-Catalyzed Reactions

Copper catalysis represents one of the most versatile and widely used methods for the synthesis of imidazo[1,2-a]pyridines. These reactions often proceed under mild conditions and can utilize readily available starting materials. A common approach involves the reaction of 2-aminopyridines with various coupling partners.

One prominent copper-catalyzed method is the one-pot synthesis from aminopyridines and nitroolefins using air as an oxidant. organic-chemistry.orggoogle.com Optimization of this reaction has shown that copper(I) bromide is a highly effective catalyst, with dimethylformamide (DMF) as the preferred solvent at 80°C, leading to high yields of the desired imidazo[1,2-a]pyridine products. google.com The reaction is tolerant of a range of substituents on both the aminopyridine and the nitroolefin. google.com

Another significant copper-catalyzed approach is the aerobic oxidative cyclization. This can involve the reaction of pyridines with ketone oxime esters, providing an environmentally friendly route to imidazo[1,2-a]pyridines. nih.gov Copper(I) iodide has been identified as an effective catalyst for this transformation. nih.gov Furthermore, visible-light-mediated copper-catalyzed reactions have been developed, allowing for the synthesis of substituted imidazo[1,2-a]pyridines at room temperature using molecular oxygen as a green oxidant. researchgate.net

The synthesis of the imidazo[1,2-a]pyridine core via a copper-catalyzed three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes is also a well-established method. bio-conferences.org

Catalyst System Reactants Key Features Reference(s)
CuBr2-Aminopyridines, NitroolefinsOne-pot, aerobic oxidation, good yields organic-chemistry.orggoogle.com
CuIPyridines, Ketone oxime estersAerobic dehydrogenative cyclization nih.gov
CuCl2-Aminopyridines, Terminal alkynesVisible-light mediated, room temperature researchgate.net
Nickel-Catalyzed Transformations

Nickel catalysis, while less commonly reported for the primary synthesis of the imidazo[1,2-a]pyridine core compared to palladium and copper, is a powerful tool for the functionalization of this heterocyclic system. Nickel catalysts are particularly effective in C-H activation and cross-coupling reactions. The development of nickel(II) dichloride complexes with specialized ligands has shown promise in various catalytic transformations, which could potentially be applied to the synthesis and functionalization of imidazo[1,2-a]pyridine derivatives.

Metal-Free Reaction Conditions

In the pursuit of more sustainable and cost-effective synthetic methods, several metal-free approaches to the imidazo[1,2-a]pyridine scaffold have been developed. These methods often rely on the inherent reactivity of the starting materials under specific reaction conditions.

A notable metal-free method involves the reaction of 2-aminopyridines with α-bromo/chloroketones. bio-conferences.org This reaction can proceed efficiently at moderate temperatures without the need for a catalyst or solvent. bio-conferences.org Another approach is the cascade reaction of 2-aminopyridines with nitroolefins, which can be promoted by a Lewis acid like FeCl3, though some consider this to be moving away from a strictly metal-free definition. bio-conferences.org

The halogenation of the imidazo[1,2-a]pyridine ring can also be achieved under metal-free conditions. For instance, the use of sodium chlorite (B76162) (NaClO2) or sodium bromite (B1237846) (NaBrO2) in the presence of an acid provides a regioselective method for the C-3 chlorination or bromination of the imidazo[1,2-a]pyridine core. rsc.orggoogle.com

Reagents Reactants Key Features Reference(s)
None (thermal)2-Aminopyridines, α-haloketonesSolvent-free, efficient bio-conferences.org
NaClO2/AcOHImidazo[1,2-a]pyridinesMetal-free, regioselective C-3 chlorination rsc.orggoogle.com
NaBrO2/AcOHImidazo[1,2-a]pyridinesMetal-free, regioselective C-3 bromination rsc.orggoogle.com

Aerobic Oxidative Cyclization Methodologies

Aerobic oxidative cyclization offers a green and efficient pathway to the imidazo[1,2-a]pyridine core, utilizing molecular oxygen from the air as the terminal oxidant. These reactions are often catalyzed by copper salts.

A prominent example is the copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters. nih.govnih.gov This method is advantageous due to its use of an environmentally benign oxidant and the formation of water as a byproduct. Copper(I) iodide has been shown to be an effective catalyst for this transformation. nih.gov

Similarly, the copper-catalyzed reaction of 2-aminopyridines with nitroolefins under an air atmosphere provides a one-pot synthesis of imidazo[1,2-a]pyridines. organic-chemistry.orggoogle.com This approach highlights the utility of aerobic oxidation in the construction of this important heterocyclic scaffold.

Aqueous Media and Green Solvent Systems in Synthesis

The use of aqueous media and other green solvents is a key aspect of sustainable chemistry. Several synthetic routes to imidazo[1,2-a]pyridines have been adapted to these environmentally friendly conditions.

For instance, the reaction of 2-aminopyridines with β-keto esters can be mediated by N-bromosuccinimide (NBS) in water to produce imidazo[1,2-a]pyridine derivatives in good yields. researchgate.net This one-pot strategy avoids the use of hazardous organic solvents. Furthermore, the use of glycerol/water mixtures has been reported as a green solvent system for the regioselective synthesis of 2-aryl substituted imidazo[1,2-a]pyridines from 2-aminopyridines and 2-halocarbonyl compounds. researchgate.net

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reactions. The synthesis of imidazo[1,2-a]pyridine derivatives has greatly benefited from this technology.

A notable example is the microwave-assisted synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine, which demonstrates the rapid and efficient preparation of halogenated derivatives. bio-conferences.org Another application is the microwave-assisted multicomponent reaction of 2-aminopyridine, an aldehyde, and trimethylsilylcyanide (TMSCN) to produce 3-aminoimidazo[1,2-a]pyridines. bio-conferences.org

The reaction of aminopyridines with α-bromo-β-keto esters under microwave irradiation provides highly substituted imidazo[1,2-a]pyridines in very short reaction times, often less than two minutes, and without the need for a solvent. organic-chemistry.org

Reaction Type Key Advantages Reference(s)
Halogenated Imidazo[1,2-a]pyridine SynthesisRapid, efficient bio-conferences.org
Multicomponent ReactionReduced reaction times, good yields bio-conferences.org
Reaction with α-bromo-β-keto estersSolvent-free, very fast organic-chemistry.org

Regioselective Functionalization and Derivatization Strategies

The strategic placement of bromine and chlorine atoms on the imidazo[1,2-a]pyridine core dictates the potential for regioselective modifications. The inherent electronic properties of the heterocyclic system, combined with the nature of the halogen substituents, allow for controlled chemical transformations.

Direct C-H activation is a powerful tool for the atom-economical introduction of new functional groups onto heterocyclic scaffolds. In the context of the broader imidazo[1,2-a]pyridine class, C-H functionalization has been extensively studied, with the C3 position being particularly susceptible to electrophilic substitution and radical reactions due to its electron-rich nature. researchgate.netnih.gov Research has also explored functionalization at other positions, such as C5. nih.gov

While specific C-H activation studies exclusively on this compound are not extensively detailed in the reviewed literature, the general principles of imidazo[1,2-a]pyridine reactivity can be extrapolated. The electronic environment of the C3 and C5 positions in this compound would be influenced by the electron-withdrawing effects of the halogen substituents, potentially altering their reactivity compared to the unsubstituted parent scaffold. Further investigation is required to fully elucidate the specific outcomes of C-H activation reactions on this particular dihalogenated derivative.

The synthesis of this compound itself involves the strategic introduction of halogen substituents onto the imidazo[1,2-a]pyridine core. Methodologies for the regioselective halogenation of imidazo[1,2-a]pyridines are well-established. For instance, transition-metal-free methods utilizing reagents like sodium chlorite or bromite can achieve regioselective chlorination or bromination, primarily at the C3 position. These reactions provide a direct route to 3-halo-imidazo[1,2-a]pyridines.

The synthesis of the title compound, with halogens at the C2 and C7 positions, would likely involve a multi-step process. This could entail starting with a pre-functionalized aminopyridine precursor, followed by cyclization to form the imidazo[1,2-a]pyridine ring. The specific placement of the bromo and chloro groups would be dictated by the substitution pattern of the initial building blocks.

The presence of two distinct halogen atoms in this compound opens up avenues for selective post-synthetic modifications, most notably through transition-metal-catalyzed cross-coupling reactions. The differential reactivity of C-Br and C-Cl bonds under various catalytic conditions allows for stepwise and regioselective introduction of new substituents.

Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reactivity difference can be exploited to selectively functionalize the C7 position (bearing the bromine atom) while leaving the C2 position (with the chlorine atom) intact. Subsequent modification of the C2-chloro substituent would then require more forcing reaction conditions. This stepwise approach enables the synthesis of trisubstituted imidazo[1,2-a]pyridines with a high degree of control over the substitution pattern.

For example, a hypothetical reaction sequence could involve the Suzuki-Miyaura coupling of this compound with an arylboronic acid in the presence of a palladium catalyst to yield a 7-aryl-2-chloroimidazo[1,2-a]pyridine. This intermediate could then undergo a second cross-coupling reaction at the C2 position to introduce another substituent. The successful application of such strategies has been demonstrated for other halogenated imidazo[1,2-a]pyridine derivatives.

Chemical Reactivity and Reaction Mechanism Investigations of Imidazo 1,2 a Pyridines

Fundamental Reactivity of the Imidazo[1,2-a]pyridine (B132010) Ring System

The imidazo[1,2-a]pyridine ring is an aromatic system with ten delocalized π-electrons. acs.org Its reactivity is characterized by a susceptibility to electrophilic attack, particularly at the C3 position, and a capacity for various functionalization reactions across the bicyclic structure. researchgate.netrsc.org

Electrophilic Aromatic Substitution: The imidazole (B134444) portion of the fused ring system is electron-rich, making it more susceptible to electrophilic attack than the pyridine (B92270) ring. stackexchange.comechemi.com Theoretical calculations and experimental evidence show that the C3 position has the highest electron density, making it the primary site for electrophilic substitution. acs.org This is because the intermediate formed by attack at C3 is more stable, as it maintains the aromaticity of the six-membered pyridine ring. stackexchange.comechemi.com For instance, bromination and nitration of imidazo[1,2-a]pyridine derivatives preferentially occur at the C3 position. acs.org If the C3 position is blocked, electrophilic substitution can occur at the C5 position on the pyridine ring. acs.org In the case of 7-bromo-2-chloroimidazo[1,2-a]pyridine, the C3 position remains the most likely site for electrophilic attack, though the electron-withdrawing nature of the chloro group at C2 may slightly deactivate the imidazole ring.

Nucleophilic Substitution: The pyridine ring in imidazo[1,2-a]pyridines is generally deactivated towards electrophilic attack but can be susceptible to nucleophilic substitution, especially when activated by electron-withdrawing groups. quora.com For this compound, the chloro group at the C2 position can potentially be displaced by strong nucleophiles. Nucleophilic aromatic substitution has been observed in 3-nitroimidazo[1,2-a]pyridines, where the nitro group facilitates the reaction. acs.org

Metal-Catalyzed Cross-Coupling Reactions: The halogen substituents in this compound make it an ideal substrate for a wide range of metal-catalyzed cross-coupling reactions. The bromine at C7 and chlorine at C2 can be selectively functionalized. Palladium-, copper-, and other transition-metal-catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings are commonly used to introduce new carbon-carbon and carbon-heteroatom bonds at these positions. nih.govresearchgate.net This versatility allows for the synthesis of a diverse library of derivatives from a single halogenated precursor. For example, Sonogashira coupling has been successfully applied to bromo-substituted imidazo[1,2-a]pyridines to introduce terminal alkynes. nih.gov

Table 1: Summary of Fundamental Reactivity
Reaction TypePrimary Site of ReactivityInfluence of Substituents on this compoundReferences
Electrophilic Aromatic SubstitutionC3C3 remains the most nucleophilic position. The C2-Cl may slightly deactivate the imidazole ring. acs.orgstackexchange.comechemi.com
Nucleophilic Aromatic SubstitutionC2, C7 (with activation)The C2-Cl and C7-Br can act as leaving groups, especially with activating groups present. acs.org
Metal-Catalyzed Cross-CouplingC2, C7The C2-Cl and C7-Br are excellent handles for Suzuki, Heck, Sonogashira, etc. nih.govresearchgate.net

Mechanistic Pathways of Cyclization and Functionalization Reactions

The synthesis of the imidazo[1,2-a]pyridine core and its subsequent functionalization involve several key mechanistic pathways.

Cyclization Mechanisms: The most classic method for synthesizing the imidazo[1,2-a]pyridine scaffold is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone. bio-conferences.org The mechanism begins with the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic bicyclic system. researchgate.net

Multicomponent reactions (MCRs) provide a more convergent approach. The Groebke-Blackburn-Bienaymé (GBB) reaction, for example, combines a 2-aminopyridine, an aldehyde, and an isocyanide in a one-pot process. bio-conferences.orgacs.org The proposed mechanism involves the initial formation of an imine from the 2-aminopyridine and aldehyde, which is then activated by a catalyst (often Lewis or Brønsted acidic). rsc.org The isocyanide undergoes a [4+1] cycloaddition with the activated imine, leading to a cyclized intermediate that aromatizes to the final 3-aminoimidazo[1,2-a]pyridine product. rsc.org

Copper-catalyzed domino reactions have also been developed, such as the A³-coupling of 2-aminopyridines, aldehydes, and terminal alkynes. nih.govacs.org This process is believed to involve the formation of a propargylamine (B41283) intermediate, followed by a copper-catalyzed 5-exo-dig cycloisomerization to yield the imidazo[1,2-a]pyridine. acs.org

Functionalization Mechanisms: The functionalization of the pre-formed imidazo[1,2-a]pyridine ring often proceeds via mechanisms that exploit the inherent nucleophilicity of the C3 position. nih.gov For instance, in the aza-Friedel-Crafts reaction, a Lewis acid like Y(OTf)₃ catalyzes the formation of an iminium ion from an aldehyde and a cyclic amine. mdpi.com The electron-rich C3 position of the imidazo[1,2-a]pyridine then attacks this iminium ion in an electrophilic substitution manner to form a C-C bond. mdpi.com Another proposed pathway for such three-component reactions involves the initial electrophilic addition of the aldehyde to the C3 position to form a benzyl (B1604629) alcohol intermediate, which then reacts with the amine. mdpi.com

Radical Reaction Pathways

Radical reactions have emerged as a powerful tool for the direct C-H functionalization of imidazo[1,2-a]pyridines, often under mild conditions using photoredox catalysis. rsc.org These reactions typically involve the generation of a radical species that adds to the electron-rich imidazo[1,2-a]pyridine ring. mdpi.com

For example, the trifluoromethylation of imidazo[1,2-a]pyridines can be achieved using sodium triflinate (CF₃SO₂Na) under visible light irradiation. nih.gov The proposed mechanism involves the generation of a trifluoromethyl radical (•CF₃) through a photoredox cycle. nih.gov This highly electrophilic radical then attacks the nucleophilic C3 position of the imidazo[1,2-a]pyridine to form a radical intermediate. mdpi.comnih.gov Subsequent oxidation of this intermediate to a carbocation, followed by deprotonation, yields the C3-trifluoromethylated product. mdpi.comnih.gov

Similarly, other radical functionalizations such as formylation, sulfenylation, and aminoalkylation proceed through analogous pathways where a radical is generated and adds to the C3 position. mdpi.com Control experiments, including the use of radical scavengers, have confirmed the radical nature of these transformations. nih.gov

Table 2: Examples of Radical Functionalization Reactions
FunctionalizationRadical SourceTypical ConditionsPositionReferences
TrifluoromethylationCF₃SO₂NaVisible light, photoredox catalystC3 mdpi.comnih.gov
FormylationTetramethylethylenediamine (TMEDA)Visible light, photoredox catalystC3 mdpi.com
SulfenylationSulfinic acidsVisible light, photoredox catalystC3 mdpi.com
AminoalkylationN-aryl glycinesVisible light, photoredox catalystC3 mdpi.com
AlkylationAlkyl N-hydroxyphthalimidesVisible light, Eosin YC5 nih.gov

Cycloaddition Mechanisms

The imidazo[1,2-a]pyridine system can participate in cycloaddition reactions, acting as an 8π component. A notable example is the reaction with benzynes, which proceeds via a tandem [8+2] cycloaddition followed by a dehydrogenation step. dipc.org

In this reaction, the imidazo[1,2-a]pyridine acts as a π-rich diene-like system. The benzyne, a highly reactive dienophile (or tetraenophile in this context), undergoes a concerted [π8s + π2s] cycloaddition across the bicyclic system. dipc.org This step is typically barrierless and leads to a tetracyclic intermediate where the aromaticity of the starting heterocycle is lost. dipc.org This intermediate then undergoes a subsequent aromatization process, which has been computationally described as a [σ2s + π6s + σ2s] dehydrogenation, to form a stable, planar, tetracyclic aromatic product, such as benzo[a]imidazo[5,1,2-cd]indolizine. dipc.org This type of reaction expands the synthetic utility of imidazo[1,2-a]pyridines for constructing complex polycyclic aromatic systems. dipc.org

Another approach involves the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with in situ generated imines from α-azido ketones to regioselectively synthesize imidazo[1,2-a]pyridines. thieme-connect.com

Stereochemical Aspects of Imidazo[1,2-a]pyridine Reactions

While many reactions of imidazo[1,2-a]pyridines are focused on construction and functionalization, there is growing interest in controlling the stereochemistry of these processes, particularly for applications in medicinal chemistry.

A significant development is the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines. nih.govnih.govresearchgate.net This has been achieved through an asymmetric multicomponent Groebke-Blackburn-Bienaymé reaction. nih.govresearchgate.net By employing a chiral phosphoric acid catalyst, various 6-aryl-2-aminopyridines can react with aldehydes and isocyanides to produce imidazo[1,2-a]pyridine atropoisomers with high yields and excellent enantioselectivities. nih.govnih.gov Control experiments have highlighted that achieving high stereoselectivity often depends on factors like the presence of a remote hydrogen bonding donor on the substrate, which interacts with the chiral catalyst to control the orientation of the reactants in the transition state. nih.govnih.gov This methodology provides access to a class of chiral heterocyclic compounds with potential applications as chiral ligands or catalysts. researchgate.net

Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyridine Derivatives

Correlation Between Structural Modifications and Molecular Interactions

For instance, in the development of inhibitors for the enzyme Nek2, a series of imidazo[1,2-a]pyridine (B132010) derivatives were synthesized and evaluated, leading to the identification of compounds with significant proliferation inhibitory activity. nih.govdocumentsdelivered.com The core structure's ability to engage in critical interactions, such as π-π stacking with aromatic residues like Tyr-1230 in the c-Met kinase binding site, is fundamental to its inhibitory action. nih.gov Modifications across the scaffold are explored to optimize these molecular interactions, thereby improving therapeutic efficacy. The broad applicability of this scaffold is evident in its use to develop agents with anticancer, antiviral, anti-inflammatory, and antituberculosis properties, among others. nih.govmdpi.com

Positional Effects of Substitution on Biological Target Engagement

The specific placement of substituents on the imidazo[1,2-a]pyridine ring is a critical determinant of biological activity. The electron distribution within the ring system makes certain positions, particularly C-3, more susceptible to chemical modification, a feature that has been extensively exploited in medicinal chemistry. nih.govresearchgate.net The nature and location of these substitutions dictate the molecule's ability to fit into and interact with the binding pockets of target proteins.

Influence of Halogenation at C-2 and C-7 Positions

Halogenation is a common strategy in drug design to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its biological activity. The effects of halogen substitution on the imidazo[1,2-a]pyridine scaffold are highly dependent on the position and the specific biological target.

In a study focused on c-Met inhibitors, the introduction of different substituents at the C-7 or C-8 position, including chlorine, did not lead to significant changes in activity. nih.gov However, another study on influenza A virus entry inhibitors found that the presence of a chlorine atom on the pyridine (B92270) ring (positions C-5, C-6, C-7, or C-8) necessitated a structural rearrangement of the binding pocket to accommodate the substituent. pnas.org This local remodeling could incur an energetic penalty, potentially reducing the thermodynamic favorability of binding. pnas.org These findings underscore that the impact of halogenation at positions like C-7 is not uniform and depends heavily on the topology of the target's binding site.

PositionHalogenBiological TargetObserved Effect on ActivityReference
C-7/C-8 Chlorinec-Met KinaseNo significant change in inhibitory activity. nih.gov
Pyridine Ring ChlorineInfluenza A HemagglutininRequired local remodeling of the binding pocket, potentially reducing binding favorability. pnas.org
C-8 Fluorinec-Met KinaseResulted in potent c-Met inhibition (IC₅₀ of 7.8 nM). nih.gov

Impact of Substituents at the C-3 Position

The C-3 position of the imidazo[1,2-a]pyridine ring is characteristically electron-rich, making it a primary site for electrophilic substitution and functionalization. researchgate.net Consequently, a vast number of derivatives have been developed by introducing diverse substituents at this position to modulate biological activity. nih.gov The pharmaceutical activities of these compounds are often dependent on the nature of the functionalities at the C-3 position. researchgate.net

Studies have demonstrated that C-3 functionalization is a key strategy in the development of novel therapeutics. Methods have been developed for C-3 arylation, amination, sulfonylation, and formylation, leading to compounds with a wide array of biological effects. nih.govresearchgate.net For example, the introduction of an amino group at the C-3 position has been explored for its potential in generating compounds with cytotoxic activity against various cancer cell lines. nih.gov The synthesis of 3-aminoimidazo[1,2-a]pyridine compounds has yielded derivatives with notable inhibitory activity against colon and breast cancer cells. nih.gov Similarly, catalyst-free methods to introduce arylomethyl groups at the C-3 position have been developed to rapidly generate chemical diversity for drug discovery. nih.gov

C-3 Substituent TypeExampleBiological Target/ActivityKey FindingReference
Arylolmethylation Arylmethyl groupsGeneral Drug DiscoveryA catalyst-free, three-component reaction allows for rapid diversification at the C-3 position. nih.gov
Amination p-chlorophenyl amineHT-29 Colon Cancer CellsCompound showed high inhibitory activity with an IC₅₀ of 4.15 µM. nih.gov
Halogenation Chlorine, BromineSynthetic IntermediateRegioselective methods developed for C-3 halogenation to create building blocks for further synthesis. nih.govrsc.org
Sulfonylation Sulfone groupsGeneral Drug DiscoveryVisible light-induced methods have been developed for C-3 sulfonylation. mdpi.com

Role of Side Chains and Ring Systems on Activity

One approach involves creating hybrid molecules, such as linking the imidazo[1,2-a]pyridine scaffold to an oxadiazole ring. nih.gov This strategy led to the synthesis of novel hybrids that were evaluated for their anti-proliferative activity against lung and prostate cancer cell lines, with some compounds showing high potency. nih.gov Another study investigated a series of derivatives with different amine groups at the C-3 position, finding that the nature of this side chain was essential for anticancer activity. rsc.org The strategic addition of these extended structures is a crucial element in the design of imidazo[1,2-a]pyridine-based drugs with optimized activity.

Development of Quantitative Structure-Activity Relationships (QSAR) for Imidazo[1,2-a]pyridines

To better understand and predict the biological activity of imidazo[1,2-a]pyridine derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling have been employed. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

A 3D-QSAR study was conducted on a series of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues to elucidate the structural requirements for their antimycobacterial activity. researchgate.net By analyzing a set of known inhibitors, researchers developed a ligand-based pharmacophore and a 3D-QSAR model. researchgate.net Such models are valuable tools in medicinal chemistry as they can help identify key structural features responsible for potency and guide the rational design of new, more effective derivatives. The insights gained from these computational studies can accelerate the hit-to-lead optimization process by prioritizing the synthesis of compounds with a higher probability of success. researchgate.net

Computational and Theoretical Chemistry Approaches in Imidazo 1,2 a Pyridine Research

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic structure of molecules like 7-bromo-2-chloroimidazo[1,2-a]pyridine. These calculations, often performed using Density Functional Theory (DFT), provide a detailed picture of how electrons are distributed within the molecule, which in turn governs its chemical behavior.

Researchers utilize QM methods to optimize the molecular geometry of imidazo[1,2-a]pyridine (B132010) derivatives, finding the most stable three-dimensional arrangement of atoms. nih.govnih.gov This optimized geometry is crucial as it represents the ground state of the molecule and serves as the basis for all further electronic structure calculations. For instance, studies on similar heterocyclic systems have successfully used DFT with specific basis sets to achieve accurate geometries that correlate well with experimental data. nih.gov

The electronic properties derived from these calculations, such as charge distribution and dipole moment, are critical for predicting how this compound will interact with other molecules and its environment. The presence of electronegative bromine and chlorine atoms is expected to significantly influence the electron distribution across the imidazo[1,2-a]pyridine scaffold.

Density Functional Theory (DFT) Studies on Stability and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the stability and reactivity of organic molecules. nih.govnih.gov By focusing on the electron density, DFT can accurately predict various chemical properties. In the context of imidazo[1,2-a]pyridine derivatives, DFT studies have been instrumental in understanding their chemical reactivity and stability. nih.govscirp.org

DFT calculations also allow for the simulation of reaction pathways and the determination of activation energies, providing insights into the kinetics and thermodynamics of chemical reactions involving this compound.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution and reactivity of a molecule. researchgate.netmdpi.com The MEP map displays the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of varying potential.

For this compound, the MEP map would highlight the electron-rich and electron-poor regions. Typically, red or yellow colors indicate negative electrostatic potential, corresponding to areas with a high electron density, such as around the nitrogen atoms of the imidazo[1,2-a]pyridine ring. These regions are prone to electrophilic attack. Conversely, blue or green colors represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. The electronegative halogen substituents would significantly influence the MEP, creating localized regions of positive potential on the carbon atoms to which they are attached.

MEP analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are vital for the binding of a molecule to a biological target. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

Table 1: Representative Frontier Molecular Orbital Energies for Imidazo[1,2-a]pyridine Derivatives (Illustrative Data)
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
(E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one--3.08 researchgate.net
6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine--4.343 nih.gov
(E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine-5.6227-- nih.gov

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target protein. researchgate.netasianpubs.org This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. For this compound, molecular docking studies could be employed to investigate its binding affinity and mode of interaction with various biological targets, such as protein kinases or enzymes implicated in diseases. nih.gov

The docking process involves placing the ligand in the binding site of the protein and evaluating the binding energy for different conformations and orientations. A lower binding energy generally indicates a more stable protein-ligand complex. researchgate.net Studies on similar imidazo[1,2-a]pyridine derivatives have demonstrated their potential to bind to key enzymes in cancer progression, with specific interactions with amino acid residues in the active site. researchgate.netasianpubs.org

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic model of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. These simulations can confirm the stability of the binding mode predicted by docking and provide further insights into the key interactions that stabilize the complex.

Table 2: Illustrative Molecular Docking Binding Affinities of Imidazo[1,2-a]pyridine Derivatives
CompoundTarget ProteinBinding Affinity (kcal/mol)Reference
Imidazo[1,2-a]pyrimidine Schiff base derivativehACE2-9.1 nih.gov
Imidazo[1,2-a]pyrimidine Schiff base derivativeSpike protein-7.3 nih.gov
Imidazo[1,2-a]pyridine Derivative COxidoreductase-9.207 researchgate.net
Phenothiazine-containing imidazo[1,2-a]pyridine derivativeMARK4-10.4 nih.gov

Conformational Analysis of Imidazo[1,2-a]pyridine Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule can significantly impact its physical and biological properties. For this compound, conformational analysis would primarily focus on the planarity of the fused ring system and the orientation of any flexible substituents, if present.

Computational methods, particularly QM calculations, are used to determine the relative energies of different conformers and to identify the most stable conformation(s). nih.gov While the imidazo[1,2-a]pyridine core is largely planar, the presence of bulky substituents can induce slight deviations from planarity. nih.gov Understanding the preferred conformation of this compound is essential for accurately predicting its interactions with biological macromolecules, as the shape of the molecule is a key determinant of its binding specificity.

Mechanistic Biological Studies of Imidazo 1,2 a Pyridine Derivatives in Vitro and Target Based Investigations

Target Identification and Mechanistic Elucidation of Antimicrobial Activity

There are no specific studies available that identify the antimicrobial targets or elucidate the mechanistic pathways for 7-bromo-2-chloroimidazo[1,2-a]pyridine. Research on the broader class of imidazo[1,2-a]pyridines (IPs) has identified several antimicrobial mechanisms, but these have not been specifically confirmed for the 7-bromo-2-chloro derivative.

Antimycobacterial Target Pathways (e.g., QcrB Inhibition)

No research was found that specifically investigates the antimycobacterial activity or target pathways of this compound.

For the general class of imidazo[1,2-a]pyridines, studies have identified them as potent inhibitors of Mycobacterium tuberculosis. nih.govnih.govplos.org The mechanism of action for some of these compounds involves the inhibition of the ubiquinol (B23937) cytochrome c reductase (QcrB), a key component of the electron transport chain. nih.govnih.govresearchgate.net This inhibition disrupts cellular respiration, leading to ATP depletion and a bacteriostatic effect. researchgate.net Spontaneous resistant mutants of M. bovis BCG against certain imidazo[1,2-a]pyridine (B132010) inhibitors showed mutations in the qcrB gene, confirming it as the target. nih.gov

Antifungal Mechanisms (e.g., Ergosterol (B1671047) Synthesis Inhibition)

There is no available data on the specific antifungal mechanisms of this compound, including any potential role in ergosterol synthesis inhibition.

Generally, compounds with an imidazole (B134444) ring are known as "azoles," and a primary antifungal mechanism for this class is the inhibition of the enzyme lanosterol (B1674476) 14-alpha-demethylase. researchgate.netnih.gov This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. researchgate.netnih.gov Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death. nih.gov However, this mechanism has not been specifically studied for this compound.

Antibacterial Modes of Action

Specific research on the antibacterial modes of action for this compound is not available. While various pyridine (B92270) and imidazopyridine compounds have demonstrated antibacterial properties, the mechanisms for this specific derivative have not been elucidated in the literature. nih.govmdpi.com

Antiviral Action Mechanisms

No studies detailing the antiviral action mechanisms of this compound were identified. Other derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for antiviral activity, showing effects against viruses such as human cytomegalovirus and varicella-zoster virus. nih.gov However, these findings are not specific to the 7-bromo-2-chloro variant.

Exploration of Anticancer Mechanistic Pathways

There is no specific information available regarding the anticancer mechanistic pathways of this compound.

Tubulin Polymerization Inhibition

There is no specific research available detailing the tubulin polymerization inhibition by This compound . However, the imidazo[1,2-a]pyridine and structurally related imidazo[1,2-a]pyrazine (B1224502) scaffolds are recognized for their potential as antitubulin agents. These compounds often act by interacting with the colchicine (B1669291) binding site on β-tubulin, leading to a disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and subsequent apoptosis in cancer cells.

A series of novel 2-aryl-3-arylamino-imidazo-pyridines/pyrazines were designed based on the pharmacophoric features of combretastatin (B1194345) A-4 (CA-4), a known tubulin polymerization inhibitor. Several of these synthesized compounds exhibited significant inhibition of tubulin polymerization and potent anticancer activities. Molecular modeling studies have suggested that the imidazo-pyridine/pyrazine core provides the necessary flexibility for the molecule to adopt a conformation that allows for interaction with key residues at the colchicine binding site of the α,β-tubulin heterodimer interface.

Furthermore, research into curcumin-inspired imidazo[1,2-a]pyridine analogues has identified them as inhibitors of tubulin polymerization. Similarly, imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to effectively inhibit microtubule assembly in human breast cancer cells. One study on an N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid demonstrated inhibition of tubulin polymerization with an IC50 value of 3.45 ± 0.51 μM.

Compound ClassKey FindingsIC50 (Tubulin Polymerization)Reference
Imidazo[1,2-a]pyridine benzoheterobicyclic hybridInhibits mitosis and cancer cell proliferation by targeting tubulin.3.45 ± 0.51 μM
Imidazo[1,5-a]pyridine-benzimidazole hybridsEffectively inhibited microtubule assembly in human breast cancer cells (MCF-7). Arrested the cell cycle at G2/M phase and induced apoptosis.1.71 μM to 3.25 μM
2-anilino triazolopyrimidinesThe p-toluidino derivative was the most potent inhibitor of tubulin polymerization and strongly inhibited the binding of colchicine to tubulin.0.45 μM

Enzyme and Receptor Binding Studies

Specific studies on the cholinesterase inhibition mechanisms of This compound have not been identified in the surveyed literature. However, various derivatives of imidazo[1,2-a]pyridine have been evaluated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.

For instance, a series of imidazo[1,2-a]pyridine derivatives bearing a biphenyl (B1667301) side chain were identified as potential AChE inhibitors. Another study highlighted that N-(benzylidene)imidazo[1,2-a]pyridine derivatives with halogen substituents on the phenyl ring showed promising AChE inhibition. Computational molecular docking studies have suggested that these inhibitors may bind to the peripheral anionic sites of AChE and the acyl pocket of BChE. More recently, imidazo[1,2-a]pyridine-Mannich bases have been synthesized and evaluated, with some compounds exhibiting potent anti-cholinesterase activity.

Compound SeriesTarget EnzymeInhibitory Activity (IC50)Reference
Imidazo[1,2-a]pyridine with biphenyl side chainAChE79 µM
Imidazo[1,2-a]pyridine with 3,4-dichlorophenyl side chainBChE65 µM
Naphthalene-substituted imidazo[1,2-a]pyridine-Mannich baseAChE57.75 nM
Naphthalene-substituted imidazo[1,2-a]pyridine-Mannich baseBChE99.0 nM

There is no direct evidence from the reviewed literature to suggest that This compound modulates GABA receptors. However, the imidazo[1,2-a]pyridine scaffold is a core component of several well-known drugs that target the γ-aminobutyric acid type A (GABA-A) receptor, such as zolpidem and alpidem. These compounds typically act as positive allosteric modulators (PAMs) at the benzodiazepine (B76468) binding site of the GABA-A receptor, enhancing the inhibitory effects of GABA.

Recent research has focused on developing imidazo[1,2-a]pyridine derivatives as selective PAMs for specific GABA-A receptor subtypes. For example, a novel series of these derivatives have been identified as selective PAMs of α1-containing GABA-A receptors, showing potential as antipsychotic agents. Other studies have explored imidazo[1,2-a]pyrimidines as functionally selective agonists for the α2 and α3 subtypes, which are being investigated for the treatment of anxiety disorders with potentially fewer side effects than non-selective benzodiazepines. Furthermore, 2-phenyl-imidazo[1,2-a]pyridine derivatives have been shown to be potent and selective ligands for peripheral benzodiazepine receptors, which can in turn stimulate neurosteroidogenesis, and these neurosteroids are potent positive allosteric modulators of GABA-A receptors.

Compound ClassGABA-A Receptor Subtype SelectivityMechanism of ActionReference
Imidazo[1,2-a]pyridine derivativesα1-containing GABA-A receptorsPositive Allosteric Modulator (PAM)
Imidazo[1,2-a]pyrimidinesα2/α3 subtypesFunctionally selective agonists
2-phenyl-imidazo[1,2-a]pyridine derivativesPeripheral Benzodiazepine Receptors (indirect modulation)Ligands stimulating neurosteroid synthesis

Advanced Applications and Emerging Research Directions

Application in Materials Science Research

Design and Synthesis of Hybrid Molecular Scaffolds

The compound 7-bromo-2-chloroimidazo[1,2-a]pyridine is not prominently featured in the literature as a building block for the design and synthesis of hybrid molecular scaffolds. The imidazo[1,2-a]pyridine (B132010) nucleus is recognized as a "privileged scaffold" in medicinal chemistry and is used to create hybrid molecules with other pharmacophores to develop new therapeutic agents. lew.roresearchgate.net However, specific examples or methodologies that utilize the 7-bromo-2-chloro derivative for creating such hybrid structures could not be found.

Development of Chemical Biology Tools and Probes

No literature was found describing the development or use of This compound as a chemical biology tool or probe. The functionalizable nature of the imidazo[1,2-a]pyridine ring system makes it an attractive starting point for the synthesis of bioactive molecules and potential probes, but research has not specifically highlighted the 7-bromo-2-chloro variant for these applications.

Future Perspectives in Imidazo[1,2-a]pyridine Research

While the future of imidazo[1,2-a]pyridine research is robust, with ongoing efforts in drug discovery, materials science, and methodology development, there are no specific future perspectives detailed in the literature for This compound . The research focus remains on the functionalization of the core scaffold to modulate its biological and physical properties for various applications, including the development of novel anticancer agents and improved synthetic methods under green chemistry principles. mdpi.comnih.gov Without foundational research on its properties and applications, the specific future direction for this compound remains undefined in the scientific community.

Table of Compounds Mentioned

As no specific research applications or related compounds could be discussed for this compound, a table of mentioned compounds is not applicable.

Q & A

Q. What are the key synthetic routes for preparing 7-bromo-2-chloroimidazo[1,2-a]pyridine, and how can its purity be validated?

The synthesis typically involves cyclization reactions using 2-aminopyridine derivatives and halogenated intermediates. For example, iodine-catalyzed methods have been effective for constructing imidazo[1,2-a]pyridine cores . To validate purity, use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy to verify substituent positions. For instance, 1H^1H NMR can confirm bromine and chlorine substitution patterns by analyzing coupling constants and chemical shifts .

Q. How should researchers design cytotoxicity assays to evaluate the anticancer potential of this compound?

Use in vitro models with cancer cell lines (e.g., HepG2, MCF-7) and normal cells (e.g., Vero) to assess selectivity. Measure IC50_{50} values via MTT or resazurin assays. Evidence shows that substituent positions significantly impact activity; for example, electron-donating groups (e.g., -NH2_2) at the 3-position enhance cytotoxicity, while nitro groups at the 2-position reduce efficacy . Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • FT-IR : Identify functional groups (e.g., NH stretches at ~3336 cm1^{-1} in imidazo derivatives) .
  • 1H^1H and 13C^{13}C NMR : Assign peaks based on coupling patterns and substituent-induced shifts. For example, aromatic protons in imidazo[1,2-a]pyridine derivatives resonate between δ 7.0–8.5 ppm .
  • HRMS : Confirm molecular formula (C7_7H4_4BrClN2_2) with an error margin <5 ppm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

Focus on modifying substituents at the 2-, 3-, and 7-positions:

  • 2-position : Chlorine substitution is critical for maintaining planar geometry, enhancing DNA intercalation .
  • 7-position : Bromine improves lipophilicity, aiding membrane permeability .
  • 3-position : Introduce electron-donating groups (e.g., -NH2_2) to boost electrostatic interactions with cellular targets .
    Use computational tools (e.g., molecular docking) to predict binding affinities for targets like kinases or DNA topoisomerases.

Q. How should researchers address contradictory cytotoxicity data across cell lines?

Contradictions may arise from differences in cell membrane composition or metabolic activity. For example, compound 12b (a related imidazo derivative) showed IC50_{50} = 11 µM in Hep-2 cells but 91 µM in Vero cells, indicating selectivity . To resolve discrepancies:

  • Perform transcriptomic profiling to identify target expression levels.
  • Use 3D spheroid models to mimic tumor microenvironments.
  • Evaluate efflux pump activity (e.g., P-gp) to assess drug resistance mechanisms.

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Salt formation : Improve solubility via hydrochloride salts.
  • Prodrug design : Mask polar groups (e.g., esterify -NH2_2) to enhance absorption .
  • Nanoparticle encapsulation : Use liposomal carriers to bypass first-pass metabolism. Evidence from anti-inflammatory imidazo derivatives shows nanoparticles improve circulation half-life by 2–3× .

Q. How can crystallography elucidate intermolecular interactions influencing stability?

Single-crystal X-ray diffraction reveals π-π stacking and hydrogen-bonding networks. For example, imidazo[1,2-a]pyridine derivatives form C–H⋯N interactions between the pyridine nitrogen and adjacent aromatic protons, stabilizing the crystal lattice . Such data guide the selection of excipients for formulation studies.

Methodological Considerations

Q. What analytical workflows are recommended for detecting degradation products?

  • HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate degradation products. Monitor for dehalogenation (loss of Br/Cl) or ring-opening byproducts.
  • Accelerated stability testing : Expose the compound to heat (40°C), humidity (75% RH), and UV light for 14 days .

Q. How can researchers mitigate toxicity risks during handling?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent dermal exposure .
  • Ventilation : Perform reactions in fume hoods due to potential release of HBr/HCl gases.
  • Waste disposal : Neutralize halogenated waste with 10% NaOH before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.